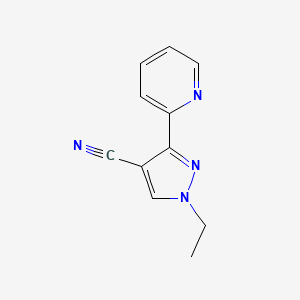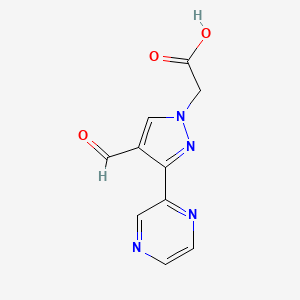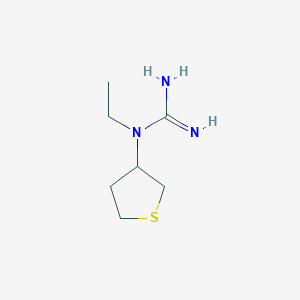
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine
Overview
Description
Guanidines are a class of organic compounds that contain the functional group (NH2)C=NH. They are versatile functional groups in chemistry and have found application in a diversity of biological activities . Thiophenes are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors .Molecular Structure Analysis
Guanidines have the ability to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Guanidines act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .Scientific Research Applications
DNA Interaction and Polymerase Activity
Research on guanidine derivatives, such as the study by Zang et al. (2005), has shown that these compounds can impact DNA polymerase activity, particularly in the process of DNA adduct bypass polymerization. This suggests that guanidine compounds could be useful in understanding DNA repair mechanisms and the replication of damaged DNA, potentially offering insights into genetic stability and mutagenesis processes (Zang et al., 2005).
Sustainable Material Production
Guanidine derivatives have been applied in the development of new solvents for cellulose dissolution, as illustrated by the work of Xie et al. (2014). This research highlights the application of guanidine compounds in creating sustainable materials, chemicals, and energy, showcasing their potential in green chemistry and environmental sustainability (Xie et al., 2014).
Biomimetic Coordination Chemistry
The design of bis-guanidine ligands for use in biomimetic coordination chemistry expands the utility of guanidine compounds into simulating biological processes and studying metal-ligand interactions. This area of research, as discussed by Herres‐Pawlis et al. (2005), opens up possibilities for guanidine derivatives in catalysis, enzyme mimicry, and the development of novel coordination compounds (Herres‐Pawlis et al., 2005).
Antiviral and Antifungal Activities
Compounds containing guanidine groups have been investigated for their antiviral and antifungal properties, as seen in the work of Golankiewicz and Ostrowski (2006) on tricyclic guanine analogues. Such studies suggest the potential of guanidine derivatives in developing new therapeutic agents against various viral and fungal infections (Golankiewicz & Ostrowski, 2006).
Coordination Chemistry and Ligand Design
The versatility of guanidines as ligands in coordination chemistry is highlighted by Bailey and Pace (2001), who discuss the wide range of donor properties and coordination modes of guanidines. This flexibility makes them suitable for a broad spectrum of applications in chemistry and materials science (Bailey & Pace, 2001).
Mechanism of Action
Target of Action
Guanethidine is an antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .
Mode of Action
It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
properties
IUPAC Name |
1-ethyl-1-(thiolan-3-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-2-10(7(8)9)6-3-4-11-5-6/h6H,2-5H2,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGJEIWLDNBQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



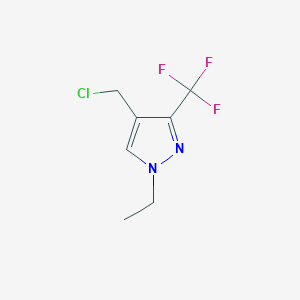
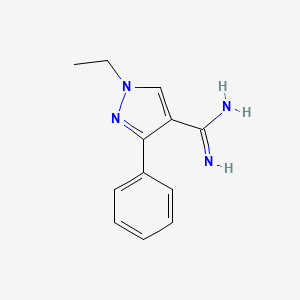
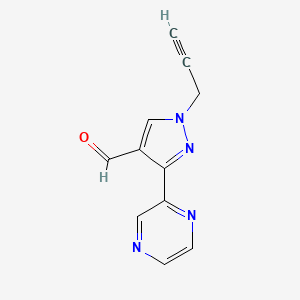
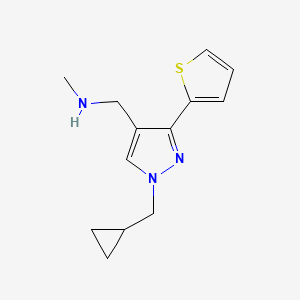

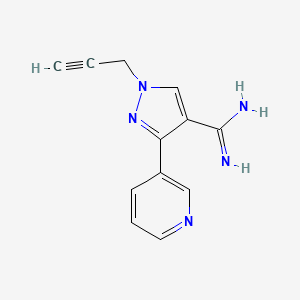
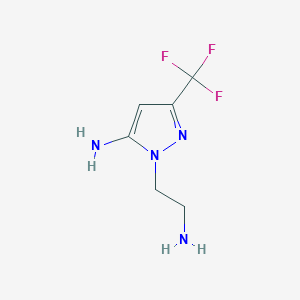

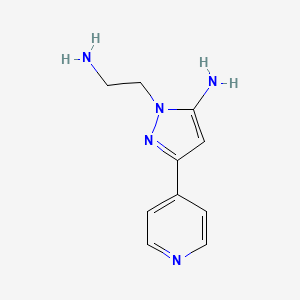
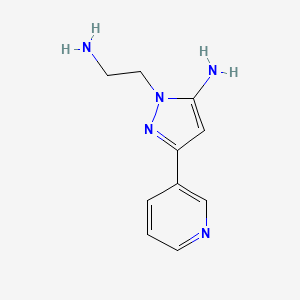
![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)
